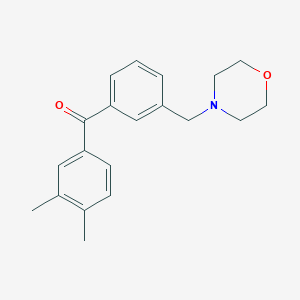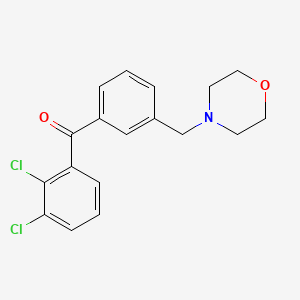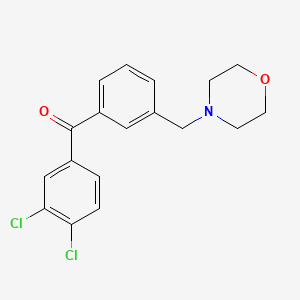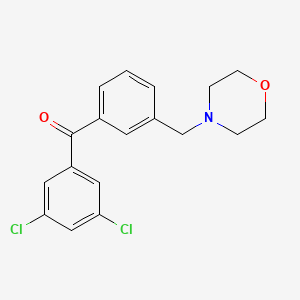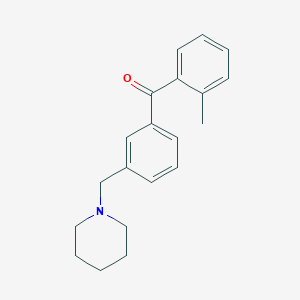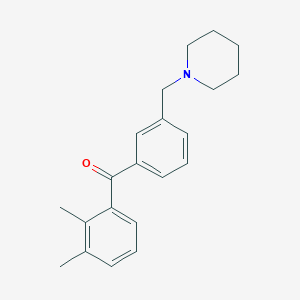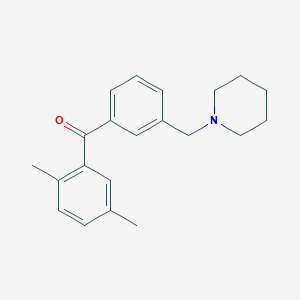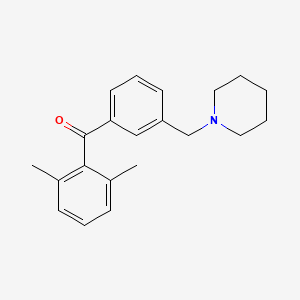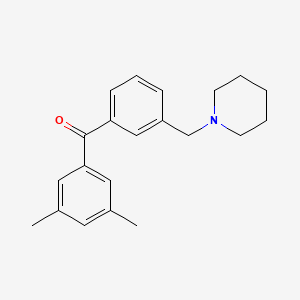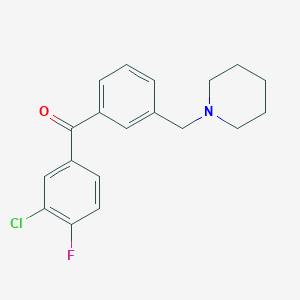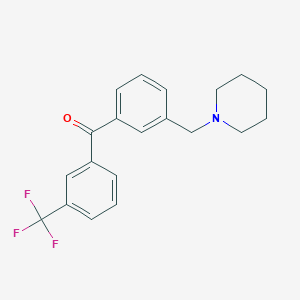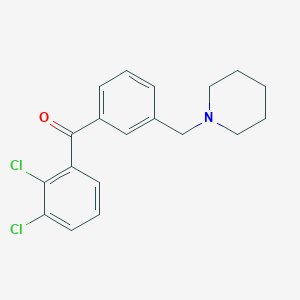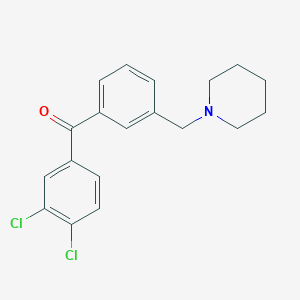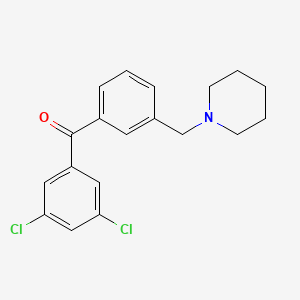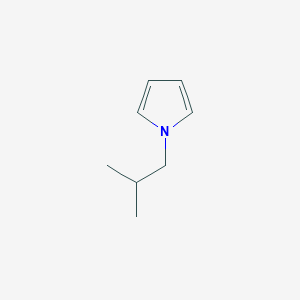
N-isobutylpyrrole
Übersicht
Beschreibung
N-isobutylpyrrole is not directly mentioned in the provided papers, but related compounds and reactions involving pyrrole structures are discussed. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The papers provided focus on various synthetic methods and reactions involving pyrrole derivatives, which are important in the development of pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of pyrrole derivatives is a key theme in the provided research. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . Another study describes the controlled cationic polymerization of isobutyl vinyl ether using pyrrole, where pyrrole acts as a transfer agent rather than an initiator, leading to an increase in the number of growing polymer chains .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their biological activity and physical properties. The papers discuss various pyrrole-containing compounds, such as N-methyl-7-deazaguanines, which exhibit inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism . The structural assignment of these compounds is essential for understanding their function and optimizing their activity.
Chemical Reactions Analysis
Chemical reactions involving pyrrole derivatives are diverse and include polymerization, alkylation, and cyclization. The cationic polymerization of isobutyl vinyl ether with pyrrole results in polymers with narrow molecular weight distributions . Cyclization reactions are also prominent, as seen in the synthesis of both enantiomers of 3-methyl-N-(3-methylbutyl)pyrrolidine, which involves bromination and ring closure . Additionally, a DFT study on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles to form functionalized pyrrolidines provides insight into the mechanisms and selectivities of these reactions .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-isobutylpyrrole has been explored in various chemical syntheses and reactions. For instance, studies have investigated the preparation and properties of N-tributyltin pyrrole, highlighting the reactions with halides to yield N-substituted pyrroles. This research is fundamental in understanding the chemical behavior and potential applications of N-isobutylpyrrole derivatives (Pommier & Lucas, 1973). Additionally, N-isobutylpyrrole has been involved in the synthesis of complex molecules like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Biological and Biomedical Research
In the realm of biology and medicine, N-isobutylpyrrole derivatives have been utilized in various ways. Notably, the National Disease Research Interchange has utilized human biospecimens, which likely include derivatives of N-isobutylpyrrole, in diabetes research and the development of transplantation therapies (Bell & Leinweber, 2015).
Material Science and Polymer Research
In material science, N-isobutylpyrrole plays a role in the development of new polymers. A study focused on end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations using N-(2-tert-butoxyethyl)pyrrole, which is closely related to N-isobutylpyrrole. This research contributes to our understanding of polymer chemistry and potential applications in various industries (Morgan & Storey, 2010).
Environmental Applications
In the environmentalsector, derivatives of N-isobutylpyrrole might be involved in processes like adsorption for water purification. For example, a study on the adsorption of heavy metal ions by activated carbon in the presence of nanobubbles might include compounds structurally related to N-isobutylpyrrole. This research is significant for developing new methods for water treatment and pollution control (Kyzas et al., 2019).
Biofuel and Biotechnology
In the field of biofuels, N-isobutylpyrrole and its derivatives have been studied for their potential in biofuel production. Research on isobutanol, a biofuel, has involved understanding its production in microorganisms like Saccharomyces cerevisiae. This research is crucial for the development of renewable energy sources and could involve pathways or compounds related to N-isobutylpyrrole (Matsuda et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSYXCIQYSQOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632469 | |
| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutylpyrrole | |
CAS RN |
20884-13-3 | |
| Record name | N-Isobutylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ISOBUTYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



